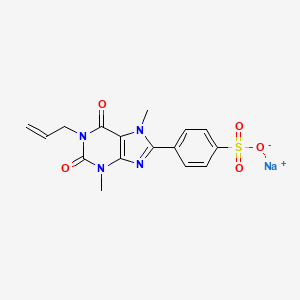
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is a chemical compound with the molecular formula C16H15N4O5S.Na and a molecular weight of 398.37 . It is known for its role as a weak adenosine A2 receptor antagonist . This compound is often used in neurological research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, sleep disorders, and other neurological conditions .
Méthodes De Préparation
The synthesis of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide, followed by sulfonation with p-sulfonyl chloride. The final product is then neutralized with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces reduced xanthine derivatives .
Applications De Recherche Scientifique
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves its interaction with adenosine A2 receptors. By binding to these receptors, the compound inhibits their activity, leading to a decrease in the downstream signaling pathways associated with adenosine . This inhibition can modulate various physiological processes, including neurotransmission, inflammation, and vascular tone .
Comparaison Avec Des Composés Similaires
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is unique due to its specific structure and function as a weak adenosine A2 receptor antagonist. Similar compounds include:
1,3-Dimethylxanthine (Caffeine): A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and broader effects.
8-Cyclopentyl-1,3-dipropylxanthine: Another adenosine receptor antagonist with a different substitution pattern on the xanthine core.
These compounds share some functional similarities but differ in their specific interactions with adenosine receptors and their overall pharmacological profiles .
Propriétés
Formule moléculaire |
C16H15N4NaO5S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
sodium;4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonate |
InChI |
InChI=1S/C16H16N4O5S.Na/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25;/h4-8H,1,9H2,2-3H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
ASPTVVDMLUIIBY-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)[O-])N(C(=O)N(C2=O)CC=C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















